![molecular formula C21H18FN5O2S B2840558 6-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852047-84-8](/img/structure/B2840558.png)
6-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H18FN5O2S and its molecular weight is 423.47. The purity is usually 95%.
BenchChem offers high-quality 6-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Cancer Therapy
Fluorinated pyrimidines are utilized in the treatment of various cancers. 5-FU, for instance, is a key drug in the chemotherapy of colorectal cancer among others. It functions by inhibiting the enzyme thymidylate synthase, leading to a disruption in DNA synthesis and cell death. The compound , due to its structural similarity to fluorinated pyrimidines, might share similar biochemical mechanisms and thus could potentially have applications in cancer research or therapy. Studies on fluorouracil and its modulation in advanced colorectal cancer have provided insights into the efficacy and toxicity of fluorinated pyrimidine-based regimens, indicating the importance of biochemical modulation or schedule variations in enhancing treatment outcomes (Leichman et al., 1995).
Toxicity and Safety Profiles
Research on the toxicity of related compounds, such as 5-fluorouracil, has highlighted the critical importance of understanding the safety profiles and mechanisms of action of these drugs to mitigate adverse effects. Studies have identified factors such as dihydropyrimidine dehydrogenase (DPD) deficiency as significant predictors of severe toxicity in patients undergoing fluoropyrimidine-based chemotherapy, emphasizing the need for genetic screening and dose adjustments (Morel et al., 2006).
Mechanism of Action
Target of Action
The primary target of F0648-0198 is Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
F0648-0198 inhibits the activity of Stat3 by blocking the protein-protein interactions required for Stat3 dimerization . This inhibition prevents Stat3 phosphorylation and nuclear localization, which are necessary for its function .
Biochemical Pathways
The inhibition of Stat3 by F0648-0198 affects several biochemical pathways. It significantly reduces the expression of Interleukin-6 (IL-6) and Receptor Activator of Nuclear Factor κB Ligand (RANKL) , both of which are targets of Stat3 . IL-6 is a cytokine involved in inflammation and immune response, while RANKL plays a key role in osteoclastogenesis .
Pharmacokinetics
The compound has shown significant therapeutic effects in vivo, suggesting it has suitable bioavailability .
Result of Action
The inhibition of Stat3 by F0648-0198 leads to a significant reduction in arthritis development in collagen-induced arthritis model mice . This suggests that the compound could have potential therapeutic effects against conditions like rheumatoid arthritis .
Action Environment
The compound has shown significant therapeutic effects in vivo, indicating it can function effectively in the complex biological environment of a living organism .
properties
IUPAC Name |
6-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-13-4-2-7-17(8-13)27-18(10-16-11-19(28)24-20(29)23-16)25-26-21(27)30-12-14-5-3-6-15(22)9-14/h2-9,11H,10,12H2,1H3,(H2,23,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRAPEAGMJICBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC3=CC(=CC=C3)F)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.